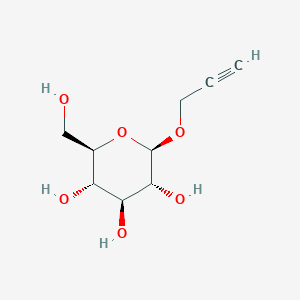

Propargyl beta-D-glucopyranoside

Beschreibung

BenchChem offers high-quality Propargyl beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-SYHAXYEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616949 | |

| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-03-2, 34384-79-7 | |

| Record name | 2-Propyn-1-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Propargyl beta-D-glucopyranoside.

Synthesis and Characterization of Propargyl -D-Glucopyranoside

Technical Guide for Research & Development

Executive Summary

Propargyl

This guide provides a robust, field-validated protocol for its synthesis, emphasizing the boron trifluoride etherate (

Retrosynthetic Analysis & Strategy

To ensure stereochemical integrity (

-

Target: Propargyl

-D-glucopyranoside (Free sugar).[1][2] -

Precursor: Propargyl 2,3,4,6-tetra-O-acetyl-

-D-glucopyranoside.[1][2] -

Starting Material: 1,2,3,4,6-Penta-O-acetyl-

-D-glucopyranose.[1][2]

Mechanism: The C2-acyl group of the pentaacetate donor assists in displacing the leaving group at C1, forming an acyloxonium ion intermediate. This intermediate blocks the

[1][2]

Experimental Protocol

Note: All reactions involving

Phase 1: Glycosylation (Synthesis of the Acetate Intermediate)

Reagents:

Procedure:

-

Dissolution: Dissolve

-D-glucose pentaacetate (e.g., 5.0 g, 12.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen. -

Addition: Add propargyl alcohol (1.1 mL, 19.2 mmol).

-

Activation: Cool the mixture to 0°C. Add

(approx. 5-8 mL) dropwise via syringe. The solution may darken slightly. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The product (

) will appear as the starting material ( -

Quenching: Pour the reaction mixture into ice-cold saturated

solution. Stir vigorously until gas evolution ceases. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from hot ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Checkpoint: The intermediate, Propargyl 2,3,4,6-tetra-O-acetyl-

Phase 2: Deprotection (Zemplén Deacetylation)

Reagents:

-

Sodium methoxide (NaOMe) in MeOH (0.5 M or freshly prepared)

-

Amberlite IR-120 (

form) ion-exchange resin[1][2]

Procedure:

-

Dissolution: Dissolve the purified acetate intermediate (from Phase 1) in anhydrous methanol (10 mL/g).

-

Catalysis: Add catalytic NaOMe (0.1 eq, pH should reach 9-10).

-

Reaction: Stir at RT for 1–4 hours. Monitor by TLC (DCM:MeOH 9:1 or 4:1). The acetylated spot will disappear, and a baseline spot (the free sugar) will appear.

-

Neutralization: Add pre-washed Amberlite IR-120 (

) resin until the pH is neutral (pH 7).[1][2] Crucial: Do not overshoot to acidic pH, or you risk hydrolyzing the glycosidic bond. -

Isolation: Filter off the resin and wash with MeOH.[2] Concentrate the filtrate in vacuo.

-

Drying: The product is often a hygroscopic solid or syrup.[2] Lyophilization from water is recommended to obtain a handleable white powder.

Characterization & Validation

Trustworthiness in carbohydrate chemistry relies on NMR coupling constants to prove anomeric configuration.

Data Summary Table

| Property | Value / Observation | Notes |

| Appearance | White hygroscopic solid or colorless syrup | Lyophilization yields a fluffy solid.[1][2] |

| Molecular Formula | MW: 218.20 g/mol | |

| Solubility | Water, Methanol, DMSO | Insoluble in DCM, Hexane. |

| Negative value (typically -10° to -30°) | ||

| HRMS (ESI) | Confirm mass adduct.[1][2] |

NMR Interpretation (Critical Parameters)

Solvent:

-

Anomeric Proton (

): -

Propargyl Group:

Applications: "Click" Chemistry

Propargyl glucoside is a modular building block.[1] The primary application is conjugating glucose to non-carbohydrate moieties to study glucose uptake (e.g., GLUT transporters) or to solubilize hydrophobic drugs.

Standard CuAAC Protocol:

-

Mix: Propargyl glucoside (1 eq) + Azide-R (1 eq) in

-BuOH/ -

Catalyst: Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[1][2]

Troubleshooting & Optimization (Expert Insights)

-

Problem: Low yield in glycosylation step.

-

Cause:

is moisture sensitive.[1] Old reagent degrades. -

Fix: Use freshly distilled

or a new bottle. Ensure molecular sieves (4Å) are added to the reaction if the DCM is not strictly anhydrous.

-

-

Problem: Anomerization (

-product formation). -

Problem: Syrup won't solidify.

-

Fix: The free sugar is notoriously hygroscopic. Dry strictly under high vacuum (

mbar) for 24 hours. Store in a desiccator at -20°C.

-

References

-

Synthesis via

: Kumpinš, V., et al. "Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside."[1][2] Carbohydrate Chemistry: Proven Synthetic Methods, CRC Press, 2020. -

General Glycosylation Reviews: Das, R., et al. "A convenient stereoselective synthesis of beta-D-glucopyranosides." Journal of Chemical Sciences, 2005.

-

NMR Data Verification: Roslund, M.U., et al. "Complete assignments of the 1H and 13C chemical shifts... of D-glucopyranose." Carbohydrate Research, 2008.

- Click Chemistry Applications: Dedola, S., et al. "Click chemistry in glycoscience: an overview.

The Cornerstone of Bioconjugation: A Technical Guide to Propargyl β-D-glucopyranoside

This guide provides an in-depth technical exploration of Propargyl β-D-glucopyranoside, a molecule of pivotal importance in modern chemical biology, drug development, and materials science. We will delve into its core structure, synthesis, and characterization, with a strong emphasis on the practical application of this versatile building block. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of Propargyl β-D-glucopyranoside in their work.

The Molecular Architecture: Understanding the Foundation

Propargyl β-D-glucopyranoside is a synthetic monosaccharide derivative that strategically combines the biocompatibility of glucose with the versatile reactivity of an alkyne. Its structure consists of a D-glucopyranose ring linked at the anomeric carbon (C1) to a propargyl group via a β-glycosidic bond.

The IUPAC name for this compound is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(prop-2-yn-1-yloxy)oxane-3,4,5-triol[1]. The key to its utility lies in the terminal alkyne functionality of the propargyl group, which serves as a highly efficient handle for "click chemistry," particularly the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3].

The β-configuration of the glycosidic bond is crucial as it influences the three-dimensional shape of the molecule and its interactions with biological systems. The glucose moiety provides hydrophilicity and can be recognized by various biological entities, making it an excellent scaffold for the development of targeted therapies and probes.

Below is a diagram illustrating the fundamental structure of Propargyl β-D-glucopyranoside.

Caption: Chemical structure of Propargyl β-D-glucopyranoside.

Synthesis and Purification: A Two-Step Approach

The synthesis of Propargyl β-D-glucopyranoside is typically achieved through a reliable two-step process: the initial synthesis of a protected intermediate, Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside, followed by a deacetylation step.

Step 1: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside

This initial step involves the reaction of a fully acetylated glucose derivative with propargyl alcohol. The use of acetyl protecting groups serves a dual purpose: it enhances the solubility of the sugar in organic solvents and prevents unwanted side reactions at the hydroxyl groups.

Rationale for Experimental Choices:

-

Starting Material: 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose is a commercially available and stable starting material.

-

Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst for glycosylation reactions, promoting the substitution of the anomeric acetate with propargyl alcohol[4].

-

Solvent: Dichloromethane (DCM) is a common solvent for this type of reaction due to its inertness and ability to dissolve both the protected sugar and the catalyst.

-

Monitoring: Thin-layer chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot[4].

Experimental Protocol:

-

Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) and propargyl alcohol (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside as a white solid.

Step 2: Zemplén Deacetylation to Yield Propargyl β-D-glucopyranoside

The final step involves the removal of the acetyl protecting groups to yield the free hydroxyl groups of the target molecule. The Zemplén deacetylation is a classic and highly efficient method for this purpose, utilizing a catalytic amount of sodium methoxide in methanol[2].

Rationale for Experimental Choices:

-

Reagent: A catalytic amount of sodium methoxide (NaOMe) in methanol is sufficient to drive the transesterification reaction to completion, producing methyl acetate as a byproduct[2][5].

-

Solvent: Methanol is the solvent of choice as it is the alcohol corresponding to the methoxide base.

-

Neutralization: An acidic ion-exchange resin is used to neutralize the reaction mixture, which is a clean and simple workup procedure that avoids aqueous extraction of the highly water-soluble product[6].

-

Purification: Silica gel column chromatography is a standard method for purifying the final product to a high degree of purity[6][7].

Experimental Protocol:

-

Dissolve the acetylated propargyl glucopyranoside (1.0 equivalent) in anhydrous methanol under an inert atmosphere.

-

Add a catalytic amount of a 1 M solution of sodium methoxide in methanol (e.g., 0.1 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC until the starting material is completely consumed (typically 30 minutes to 2 hours)[6].

-

Neutralize the reaction by adding an acidic ion-exchange resin (e.g., Dowex 50WX8) until the pH of the solution becomes neutral[6].

-

Filter the mixture to remove the resin, washing the resin with additional methanol[6].

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude Propargyl β-D-glucopyranoside.

-

Purify the residue by silica gel column chromatography, typically using a polar eluent system such as a gradient of methanol in dichloromethane, to afford the pure product as a white solid.

Caption: Synthetic workflow for Propargyl β-D-glucopyranoside.

Structural Characterization: Ensuring Purity and Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized Propargyl β-D-glucopyranoside. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the protons of the glucopyranose ring, the propargyl group, and the hydroxyl groups. Key expected signals include:

-

A doublet for the anomeric proton (H-1) in the range of 4.5-5.0 ppm, with a coupling constant (J) of approximately 7-8 Hz, which is characteristic of a β-anomer.

-

Signals for the other ring protons (H-2 to H-6) typically appear in the region of 3.0-4.0 ppm.

-

A doublet for the methylene protons of the propargyl group adjacent to the glycosidic oxygen.

-

A triplet for the terminal alkyne proton of the propargyl group.

-

Broad signals for the hydroxyl protons, which can be exchanged with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Expected signals include:

-

The anomeric carbon (C-1) signal around 100-105 ppm.

-

Signals for the other ring carbons (C-2 to C-6) in the region of 60-80 ppm.

-

Signals for the carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~4.6 (d, J ≈ 8 Hz) | ~101 |

| H-2 | ~3.2 | ~74 |

| H-3 | ~3.4 | ~77 |

| H-4 | ~3.3 | ~71 |

| H-5 | ~3.4 | ~77 |

| H-6a, H-6b | ~3.7, ~3.9 | ~62 |

| Propargyl-CH₂ | ~4.3 (d) | ~56 |

| Propargyl-C≡ | - | ~80 |

| Propargyl-≡CH | ~2.5 (t) | ~75 |

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Electrospray Ionization (ESI): This soft ionization technique is commonly used for carbohydrates. In positive ion mode, the spectrum will typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the propargyl alcohol moiety and the formation of a glucosyl cation[8]. Other fragments may arise from the loss of water molecules from the sugar ring.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 219.0863 |

| [M+Na]⁺ | 241.0682 |

| [M-H₂O+H]⁺ | 201.0757 |

| [Glucosyl]⁺ | 163.0601 |

Applications in Research and Drug Development

The unique combination of a biocompatible glucose core and a reactive alkyne handle makes Propargyl β-D-glucopyranoside a powerful tool in various scientific disciplines.

Bioconjugation via Click Chemistry

The terminal alkyne of Propargyl β-D-glucopyranoside is primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation[2][3]. It allows for the covalent attachment of the glucoside to a wide range of molecules, including proteins, peptides, nucleic acids, and surfaces, that have been functionalized with an azide group.

Experimental Protocol for a Typical CuAAC Reaction:

-

Dissolve the azide-functionalized molecule and Propargyl β-D-glucopyranoside (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).

-

Add a solution of copper(II) sulfate (CuSO₄) (e.g., 5 mol%).

-

Add a solution of a reducing agent, such as sodium ascorbate (e.g., 10 mol%), to generate the active Cu(I) catalyst in situ.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by LC-MS or another suitable analytical technique.

-

Upon completion, the product can be purified by methods appropriate for the resulting conjugate, such as dialysis, size-exclusion chromatography, or HPLC.

Caption: CuAAC reaction with Propargyl β-D-glucopyranoside.

Development of Glycoconjugate Vaccines

Propargyl β-D-glucopyranoside serves as a crucial building block in the synthesis of glycoconjugate vaccines. These vaccines link carbohydrate antigens from pathogens to carrier proteins to elicit a robust T-cell dependent immune response[9][10]. The propargyl group provides a short and stable linker for attaching synthetic oligosaccharides to carrier proteins, which is important for optimal immune recognition[9].

Targeted Drug Delivery

The glucose moiety of Propargyl β-D-glucopyranoside can be exploited for targeted drug delivery. Cancer cells, for instance, often overexpress glucose transporters (GLUTs) to meet their high energy demands. By attaching a cytotoxic drug to Propargyl β-D-glucopyranoside via a click reaction, it is possible to create a conjugate that is preferentially taken up by cancer cells, thereby increasing the therapeutic efficacy and reducing off-target toxicity[11][12][13].

Conclusion

Propargyl β-D-glucopyranoside is a molecule of significant synthetic utility, bridging the gap between carbohydrate chemistry and a wide array of applications in the life sciences. Its straightforward synthesis, well-defined structure, and exceptional reactivity in click chemistry make it an invaluable tool for researchers and drug development professionals. The ability to selectively introduce a glucose moiety onto various molecular scaffolds opens up exciting possibilities for the creation of novel therapeutics, diagnostics, and advanced materials. As our understanding of the role of carbohydrates in biological processes continues to grow, the importance of versatile building blocks like Propargyl β-D-glucopyranoside is set to increase even further.

References

- Syntheses of Propargyl Glycosides of Disaccharides of the Capsular Polysaccharides from Serotypes 4, 7F, and 9V Streptococcus pneumoniae Useful for Glycoconjugate Vaccines. (2021). ACS Infectious Diseases, 7(1), 139-151.

- Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines. (2020).

-

Glycoconjugate Vaccine. (2021). In Encyclopedia.pub. Retrieved from [Link]

-

De-O-acetylation using sodium methoxide. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]

-

Steps for the purification of the crude products (A) Filter the final... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Figure 1: [Removal of acetyl groups under Zemplén conditions.]. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020).

- Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. (2020). Green Chemistry, 22(15), 4995-5004.

- Green Chemistry. (2014). Royal Society of Chemistry.

- Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. (2008).

- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. (2011).

- Article - Semantic Scholar. (2016). Journal of the Brazilian Chemical Society, 27(4), 630-640.

- Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. (2001).

- and 1,6:3,4-Dianhydro-beta-D-hexopyranoses and Their 1H and 13C NMR. (1987).

- A candidate glycoconjugate vaccine induces protective antibodies in the serum and intestinal secretions, antibody recall response and memory T cells and protects against both typhoidal and non-typhoidal Salmonella serovars. (2024). Frontiers in Immunology, 14, 1314643.

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved from [Link]

- Ion fragmentation of small molecules in mass spectrometry. (2010). SlideServe.

-

13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0060931). (n.d.). NP-MRD. Retrieved February 15, 2026, from [Link]

- A Silica Gel Orthogonal High-Performance Liquid Chromatography Method for the Analyses of Steviol Glycosides: Novel Tetra-Glucopyranosyl Steviol. (2019). Journal of Agricultural and Food Chemistry, 67(30), 8343-8350.

- Utilization of Glycosaminoglycans/Proteoglycans as Carriers for Targeted Therapy Delivery. (2016). Molecules, 21(11), 1452.

- Carriers and Antigens: New Developments in Glycoconjugate Vaccines. (2023). Vaccines, 11(1), 219.

-

Propargyl beta-D-glucopyranoside. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Targeted Drug Delivery Systems: Innovations in Nanoparticle Design. (2023). Walsh Medical Media.

- Targeted Drug Delivery System: Advantages, Carriers and Strategies. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-10.

- Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules, 29(12), 2933.

- Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis eBooks.

- Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. (2023). Pharmaceutics, 15(9), 2269.

- Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2025). Journal of Drug Delivery Science and Technology, 104, 104996.

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. teledyneisco.com [teledyneisco.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycoconjugate Vaccine | Encyclopedia MDPI [encyclopedia.pub]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. archives.ijper.org [archives.ijper.org]

- 13. mdpi.com [mdpi.com]

The Propargyl Group in Glycoscience: A Technical Guide to the Discovery, Synthesis, and Application of Propargyl beta-D-glucopyranoside

Abstract

This technical guide provides a comprehensive overview of Propargyl beta-D-glucopyranoside, a cornerstone molecule in modern glycoscience and bioconjugation. We delve into the historical context of its discovery, tracing the evolution of its chemical synthesis from early pioneering work to contemporary high-yield methodologies. Detailed, field-proven protocols for the synthesis of its acetylated precursor and the final deacetylated product are presented, accompanied by a discussion of the underlying chemical principles. The guide further explores the pivotal role of the propargyl functional group in enabling powerful "click chemistry" ligations, a technique that has revolutionized drug development and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding and practical guidance on the use of this versatile glycoside.

Introduction: The Emergence of a Key Synthetic Handle in Glycobiology

Propargyl beta-D-glucopyranoside (Figure 1) is a synthetic monosaccharide derivative that has garnered significant attention in the scientific community. Its structure features a D-glucose core linked at the anomeric position to a propargyl group via a beta-glycosidic bond. This seemingly simple modification imbues the glucose molecule with a powerful and versatile chemical handle: a terminal alkyne. The presence of this alkyne functionality is the key to the molecule's widespread utility, particularly in the realm of bioorthogonal chemistry.

The primary significance of Propargyl beta-D-glucopyranoside lies in its role as a key building block for the construction of complex glycoconjugates. The terminal alkyne participates readily in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". This highly efficient and specific reaction allows for the covalent ligation of the sugar to a vast array of molecules bearing an azide group, including proteins, lipids, nucleic acids, and synthetic polymers. This capability has opened up new avenues for the development of targeted drug delivery systems, novel biomaterials, and sophisticated probes for studying cellular processes.[1]

A Journey Through Time: The Discovery and Historical Synthesis

The introduction of the propargyl group into carbohydrates was a critical step in expanding the synthetic chemist's toolbox for glycobiology. While the exact first synthesis of Propargyl beta-D-glucopyranoside is not definitively documented in widely available literature, the foundational work on the synthesis of glycosides of unsaturated alcohols can be traced back to the mid-20th century.

A seminal contribution in this area was made by Burckhardt Helferich and K. Weis in 1956 . Their work, published in Chemische Berichte, described the synthesis of various glycosides, including those of unsaturated alcohols. While the specific synthesis of the propargyl glycoside of glucose is not explicitly confirmed from abstracts, their research laid the groundwork for such syntheses. The methods of that era, such as the Koenigs-Knorr reaction , which involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter (like silver or mercury salts), were the state-of-the-art for forming glycosidic bonds.[2][3]

An early synthesis of a propargyl glycoside would have likely involved the reaction of acetobromoglucose (a glycosyl halide) with propargyl alcohol in the presence of a promoter like silver carbonate or mercuric cyanide. These early methods, while groundbreaking, often suffered from drawbacks such as the use of stoichiometric amounts of toxic heavy metal salts, harsh reaction conditions, and sometimes, a lack of stereoselectivity.

The evolution of synthetic methods has since led to more efficient, stereoselective, and environmentally benign procedures, which will be detailed in the following sections.

Modern Synthetic Strategies: From Protected Precursor to Final Product

The contemporary synthesis of Propargyl beta-D-glucopyranoside is a well-established, two-step process that offers high yields and excellent stereocontrol. The overall workflow is depicted in the diagram below.

Sources

Propargyl beta-D-glucopyranoside chemical stability and storage conditions.

Technical Whitepaper: Stability Profile and Lifecycle Management of Propargyl -D-Glucopyranoside

Executive Summary

Propargyl

This technical guide synthesizes thermodynamic stability data with practical laboratory protocols to ensure the integrity of this reagent in drug development and glycomic research workflows.

Molecular Architecture & Reactivity Profile

To predict stability, one must deconstruct the molecule into its reactive pharmacophores. The stability of Propargyl

Structural Determinants of Stability

-

The Glycosidic Linkage (Acetal): The bond between

of the glucose and the propargyl oxygen is an acetal. Its hydrolysis is acid-catalyzed. The rate of hydrolysis depends on the leaving group ability of the aglycone.-

Comparative Kinetics: The leaving group is propargyl alcohol (

). This is chemically similar to methanol (

-

-

The Alkyne Handle: The terminal alkyne (

) is the "payload" for click chemistry. While kinetically stable, it is thermodynamically primed for oxidative coupling (Glaser coupling) or metal-catalyzed ligation. It acts as a weak acid (

Degradation Pathways

The molecule faces two primary threats: Acid-Catalyzed Hydrolysis (chemical) and

Figure 1: Dual degradation pathways. Note that while acid hydrolysis requires harsh conditions, enzymatic hydrolysis is rapid and specific, necessitating protease-free storage environments.

Chemical Stability Specifications

The following data summarizes the stability boundaries based on aglycone

| Parameter | Stability Status | Critical Thresholds | Notes |

| pH Stability | High (pH 4.0 – 9.0) | Hydrolysis < pH 3.0 | Stable in cell culture media and PBS. Avoid strong acids. |

| Thermal Stability | Moderate | Decomp. > 215°C | Solid state is stable. Solutions degrade > 60°C over time. |

| Oxidative Stability | High | Sensitive to | Stable to air. Avoid trace copper contamination in storage. |

| Hygroscopicity | High | > 60% RH | Absorbs atmospheric water; leads to "caking" and hydrolysis risk. |

Storage & Handling Protocols

The "Desiccate & Freeze" Standard (Solid State)

For long-term banking (>6 months), the compound must be kept in a state of kinetic arrest .

-

Temperature: Store at -20°C . While 2-8°C is acceptable for short-term (<1 month), -20°C prevents slow hydrolysis driven by trace moisture.

-

Atmosphere: The vial must be tightly sealed. Ideally, store under Argon or Nitrogen to prevent oxidative degradation of the alkyne, although this is secondary to moisture control.

-

Container: Amber glass or opaque plastic is preferred to prevent photo-initiated radical reactions at the alkyne center, though the risk is low compared to fluorophores.

Reconstitution SOP (Self-Validating)

Use this protocol to prepare stock solutions for biological assays.

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide) or Sterile Water (Milli-Q).

-

Note: DMSO is preferred for "Click" chemistry stocks; Water is preferred for immediate cell feeding.

Workflow:

-

Equilibration: Allow the lyophilized vial to warm to Room Temperature (RT) before opening.

-

Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder, initiating hydrolysis.

-

-

Solvation: Add solvent to achieve a concentration of 10–50 mM. Vortex gently.

-

Validation (The "Self-Check"):

-

Inspect for clarity. Turbidity suggests polymerization or contamination.

-

Optional: Spot 2

L on a TLC plate (Solvent: Ethyl Acetate/Methanol 4:1). A single spot (

-

Figure 2: Storage Decision Tree. Critical control point: Avoid repeated freeze-thaw cycles for solutions to prevent hydrolysis.

Troubleshooting & Quality Control

If experimental results (e.g., cell labeling efficiency) decline, perform these diagnostic checks.

| Observation | Root Cause | Corrective Action |

| Low Click Signal | Alkyne degradation or hydrolysis | Check stock via NMR. Look for loss of the triplet at |

| Cell Toxicity | Hydrolysis to Propargyl Alcohol | Propargyl alcohol is toxic. Ensure stock was stored frozen. Prepare fresh stock. |

| Insoluble Precipitate | Polymerization | Discard. Likely exposure to trace metals or heat. |

References

- Wolfenden, R., et al. (1998). "Affinities of transition state analogs for the active sites of glycosidases." Journal of the American Chemical Society. (Establishes the baseline stability of alkyl glycosides vs. aryl glycosides).

-

Kumpinš, V., et al. (2020). "Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside." Carbohydrate Chemistry.

-

Master Organic Chemistry. (2024). "Acidity of Alkynes and Alcohols (pKa Table)."

-

Cayman Chemical. (2024). "Safety Data Sheet: p-Nitrophenyl beta-D-glucopyranoside (Analogous Storage Data)."

The Propargyl Glycoside: A Versatile Linchpin in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Tool

In the intricate world of carbohydrate chemistry, the pursuit of selective and efficient methodologies for the synthesis and modification of complex glycans is paramount. Among the arsenal of chemical tools available, the propargyl glycoside has emerged as a uniquely versatile and powerful building block. Its significance lies in the strategic incorporation of a terminal alkyne—the propargyl group—onto the anomeric center of a carbohydrate. This seemingly simple modification unlocks a gateway to a vast array of subsequent chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of propargyl glycosides, offering field-proven insights for their effective utilization in research and development.

I. Synthesis of Propargyl Glycosides: Establishing the Foundation

The introduction of the propargyl group at the anomeric position is the critical first step in harnessing the potential of these valuable synthons. The choice of glycosylation strategy is dictated by the nature of the carbohydrate substrate, desired stereochemical outcome, and the overall synthetic plan. Two classical and widely employed methods for the synthesis of propargyl glycosides are the Fischer-Helferich and the Koenigs-Knorr glycosylations.

A. Fischer-Helferich Glycosylation: A Direct Approach

The Fischer glycosylation is a direct, acid-catalyzed reaction between a reducing sugar and an alcohol, in this case, propargyl alcohol.[3] This method is often favored for its operational simplicity, as it can be performed with unprotected or partially protected sugars.[3]

Causality Behind Experimental Choices: The reaction is typically carried out in an excess of propargyl alcohol, which serves as both the solvent and the glycosyl acceptor, to drive the equilibrium towards the formation of the glycoside.[3] The choice of an acid catalyst, such as sulfuric acid immobilized on silica, can significantly influence the reaction rate and yield.[3] Modern advancements, such as the use of ultrasonic irradiation, have been shown to dramatically reduce reaction times from hours to minutes, while often improving yields.[4]

Stereochemical Considerations: A key characteristic of the Fischer glycosylation is that it generally leads to a mixture of anomers (α and β) and sometimes furanose and pyranose ring isomers.[3] However, under thermodynamic control (longer reaction times), the more stable anomer, often the α-glycoside, tends to predominate.[4] The anomeric ratio is influenced by the structure of the sugar and the reaction conditions.

Table 1: Ultrasonic-Assisted Fischer Glycosylation of Unprotected Sugars with Propargyl Alcohol

| Starting Sugar | Product | Reaction Time | Yield (%) | Anomeric Ratio (α/β) |

| D-Glucose | Propargyl D-glucopyranoside | 30 min | 85 | 10:1 |

| D-Galactose | Propargyl D-galactopyranoside | 15 min | 80 | 10:1 |

| D-Mannose | Propargyl D-mannopyranoside | 30 min | 90 | 1:0 |

| N-Acetyl-D-glucosamine | Propargyl N-Acetyl-D-glucosaminide | 30 min | 90 | 1:0 |

| N-Acetyl-D-galactosamine | Propargyl N-Acetyl-D-galactosaminide | 30 min | 85 | 1:0 |

| L-Fucose | Propargyl L-fucopyranoside | 30 min | 85 | 1:0 |

Data adapted from a study on ultrasonic-assisted Fischer glycosylation.[4]

B. Koenigs-Knorr Glycosylation: A Stereocontrolled Pathway

The Koenigs-Knorr reaction offers a more controlled approach to glycosylation, typically affording a higher degree of stereoselectivity.[1][5] This method involves the reaction of a glycosyl halide (usually a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver triflate.[1][5]

Causality Behind Experimental Choices: A critical factor in the stereochemical outcome of the Koenigs-Knorr reaction is the nature of the protecting group at the C-2 position of the glycosyl donor.[1] When a participating group, such as an acetyl or benzoyl ester, is present at C-2, it can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, forcing the incoming alcohol (propargyl alcohol) to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.[1] This neighboring group participation is a cornerstone of stereocontrolled glycosylation. In contrast, non-participating groups at C-2, such as benzyl ethers, can lead to a mixture of anomers.[5]

Caption: The CuAAC "Click" Chemistry Reaction

III. Applications in Research and Drug Development

The combination of efficient synthesis and versatile reactivity has positioned propargyl glycosides as indispensable tools in various areas of chemical biology and drug discovery.

A. Bioconjugation and Vaccine Development

A prominent application of propargyl glycosides is in the synthesis of glycoconjugate vaccines. [6]For example, short, synthetic fragments of bacterial capsular polysaccharides, such as those from Streptococcus pneumoniae, can be prepared as propargyl glycosides. [6]These can then be covalently attached to carrier proteins or virus-like particles (VLPs) via CuAAC. [6]This strategy enhances the immunogenicity of the carbohydrate antigen, leading to a robust, T cell-dependent immune response. [6]

Caption: Workflow for Glycoconjugate Vaccine Synthesis

B. Glycoarray Fabrication

Glycoarrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions. Propargyl glycosides can be utilized in the construction of these arrays. For instance, carbohydrates functionalized with a photolabile group, such as a perfluorophenylazide (PFPA), can be synthesized from propargyl glycoside precursors. [7]These photoactivatable glycoconjugates can then be immobilized onto a suitable surface to create a glycoarray for probing interactions with lectins and other carbohydrate-binding proteins. [7]

C. Development of Enzyme Inhibitors and Chemical Probes

The structural similarity of carbohydrates to the transition states of glycosidase-catalyzed reactions makes them excellent scaffolds for the design of enzyme inhibitors. [8]Propargyl-modified sugars can be used to synthesize potential glycosidase inhibitors, where the propargyl group can be used to introduce further diversity or to act as a reactive handle for covalent modification of the enzyme. [9]Furthermore, propargyl glycosides can be used as chemical probes to study glycan processing in living systems through metabolic labeling and subsequent "click" reaction with a reporter molecule.

IV. Experimental Protocols

A. Synthesis of Propargyl 2-acetamido-2-deoxy-β-D-glucopyranoside

This protocol describes a lanthanide triflate-catalyzed synthesis of a propargyl glycoside. [10] Materials:

-

β-D-Glucosamine pentaacetate

-

Propargyl alcohol

-

Ytterbium(III) trifluoromethanesulfonate hydrate (Yb(OTf)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

To a solution of β-D-glucosamine pentaacetate in DCM, add propargyl alcohol.

-

Add Yb(OTf)₃ to the stirred mixture and heat to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting peracetylated propargyl glycoside by column chromatography.

-

For deacetylation, dissolve the purified product in MeOH and add a catalytic amount of NaOMe.

-

Stir the reaction at room temperature and monitor by TLC.

-

Neutralize the reaction with an acidic resin, filter, and concentrate to yield the final product.

B. General Protocol for CuAAC Bioconjugation

This protocol provides a general method for conjugating a propargyl glycoside to an azide-functionalized biomolecule. [2][11] Materials:

-

Propargyl glycoside

-

Azide-functionalized biomolecule (e.g., protein)

-

Copper(II) sulfate (CuSO₄) stock solution

-

Sodium ascorbate stock solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the propargyl glycoside and the azide-functionalized biomolecule in the buffer.

-

In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Add the copper/ligand mixture to the reaction tube containing the glycoside and biomolecule.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting glycoconjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.

V. Conclusion

Propargyl glycosides represent a cornerstone of modern carbohydrate chemistry, providing a robust and versatile platform for the synthesis of complex glycans and glycoconjugates. Their straightforward synthesis, coupled with the exceptional efficiency and specificity of the "click" chemistry they enable, has firmly established them as indispensable tools for researchers in glycobiology, drug discovery, and materials science. As the demand for sophisticated carbohydrate-based molecules continues to grow, the utility and applications of propargyl glycosides are poised to expand even further, paving the way for new discoveries and innovations.

References

-

Propargyl glycopyranosides from free sugars. ResearchGate. Available at: [Link]

-

Koenigs–Knorr reaction. Wikipedia. Available at: [Link]

-

Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines. PMC. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]

-

Syntheses of Propargyl Glycosides of Disaccharides of the Capsular Polysaccharides from Serotypes 4, 7F, and 9V Streptococcus pneumoniae Useful for Glycoconjugate Vaccines. PMC. Available at: [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]

-

Koenigs-Knorr reaction. chemeurope.com. Available at: [Link]

-

Glycosidase pro. ling with immobilised glycosidase-inhibiting iminoalditols - A proof-of-concept study. ResearchGate. Available at: [Link]

-

Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. SpringerLink. Available at: [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. Available at: [Link]

-

Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available at: [Link]

-

Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors. PMC. Available at: [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC. Available at: [Link]

-

Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. Zenodo. Available at: [Link]

-

Glycidyl Silanes Enable Regioselective Hydrosilylation of Internal Propargyl Alcohols and Direct Transformation into Activated S. ChemRxiv. Available at: [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]

-

Classic glycosidation methods: A) Koenigs-Knorr; B) Fischer-Helferich; C) Schmidt or 1-O-alkylation. ResearchGate. Available at: [Link]

-

From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. PMC. Available at: [Link]

-

Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of light-activatable perfluorophenylazide-conjugated carbohydrates for glycoarray fabrication and evaluation of structural effects on protein binding by SPR imaging. PMC. Available at: [Link]

-

Palladium(ii)-assisted activation of thioglycosides. PMC. Available at: [Link]

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Koenigs-Knorr_reaction [chemeurope.com]

- 6. Synthesis of propargyl glycosides of Streptococcus pneumoniae serotypes 6A and 6B for glycoconjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective synthesis of light-activatable perfluorophenylazide-conjugated carbohydrates for glycoarray fabrication and evaluation of structural effects on protein binding by SPR imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Metabolic Labeling of Cellular Glycans with Propargyl β-D-glucopyranoside (Glc-yne)

Introduction: Unveiling the Glycome with a Clickable Glucose Analog

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cellular signaling, and immune responses. The entirety of a cell's glycans, the glycome, is a dynamic reflection of its physiological state. Alterations in glycosylation are hallmarks of numerous diseases, including cancer and metabolic disorders. Consequently, methods to study the glycome in living systems are of paramount importance for both basic research and drug development.

Metabolic labeling is a powerful strategy that leverages the cell's own biosynthetic machinery to incorporate chemically tagged monosaccharides into nascent glycoconjugates[1][2]. This approach allows for the non-perturbative study of glycan dynamics in a cellular context. Propargyl β-D-glucopyranoside (Glc-yne) is a glucose analog functionalized with a terminal alkyne group. This bioorthogonal handle enables the covalent attachment of reporter molecules, such as fluorophores or affinity tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry"[3]. This application note provides a detailed guide to the metabolic labeling of mammalian cells with Glc-yne, including protocols for subsequent visualization and proteomic analysis of the labeled glycoconjugates.

Mechanism of Incorporation: A Journey Through Glucose Metabolism

The incorporation of Glc-yne into cellular glycans is predicated on its recognition and processing by the enzymes of the glucose metabolic and glycosylation pathways. While the propargyl group at the anomeric position is a modification, the core glucose structure is expected to be recognized by key metabolic enzymes. The proposed metabolic pathway is as follows:

-

Cellular Uptake and Phosphorylation: Glc-yne enters the cell, likely through glucose transporters (GLUTs). Upon entry into the cytoplasm, it is a substrate for hexokinase, which phosphorylates the C6-hydroxyl group to form Glc-yne-6-phosphate[4][5][6][7]. Hexokinases are known to have a degree of substrate promiscuity, allowing them to phosphorylate various hexose analogs[4].

-

Isomerization: Glc-yne-6-phosphate is then isomerized to Glc-yne-1-phosphate by phosphoglucomutase (PGM).

-

Activation to UDP-Glc-yne: The key activation step is the conversion of Glc-yne-1-phosphate to UDP-Glc-yne by UDP-glucose pyrophosphorylase (UGPase)[8][9][10][11][12]. This enzyme catalyzes the reaction between the sugar-1-phosphate and UTP. The substrate specificity of UGPase is a critical determinant of the efficiency of Glc-yne incorporation. While UGPase is highly specific for UDP-glucose, it can accommodate some modifications to the glucose moiety, albeit potentially with reduced efficiency[8][9].

-

Incorporation into Glycans: UDP-Glc-yne can then serve as a donor substrate for various glycosyltransferases. For instance, glycogen synthase may incorporate Glc-yne into glycogen[13][14][15][16][17]. Additionally, other glycosyltransferases could potentially utilize UDP-Glc-yne to incorporate the modified glucose into glycoproteins and glycolipids.

It is crucial to note that the efficiency of each enzymatic step with the modified substrate may be lower than with the natural substrate, glucose. Therefore, empirical optimization of labeling conditions is essential.

Caption: Proposed metabolic pathway for the incorporation of Propargyl β-D-glucopyranoside (Glc-yne) into cellular glycans.

Experimental Protocols

Part 1: Metabolic Labeling of Mammalian Cells with Glc-yne

This protocol describes the general procedure for labeling cultured mammalian cells with Glc-yne. The optimal concentration of Glc-yne and the incubation time should be determined empirically for each cell type and experimental goal.

Materials:

-

Propargyl β-D-glucopyranoside (Glc-yne)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium, appropriate for the cell line

-

Cultured mammalian cells (e.g., HeLa, A549, Jurkat)

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

-

Centrifuge

Protocol:

-

Preparation of Glc-yne Stock Solution:

-

Prepare a 100 mM stock solution of Glc-yne in sterile DMSO.

-

Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the labeling period.

-

Allow cells to adhere and resume proliferation (typically overnight for adherent cells).

-

-

Metabolic Labeling:

-

On the day of labeling, prepare the labeling medium by diluting the Glc-yne stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 25-100 µM is recommended[1][18].

-

Important: It is highly recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without causing cytotoxicity. A parallel control culture without Glc-yne should always be included.

-

Remove the existing medium from the cells and replace it with the Glc-yne-containing labeling medium.

-

Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time will depend on the rate of glycan turnover in the specific cell type.

-

-

Cell Harvesting:

-

Adherent cells:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add a suitable volume of ice-cold PBS and gently scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Suspension cells:

-

Transfer the cell suspension to a conical tube.

-

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

-

The cell pellet can now be used for downstream applications or stored at -80°C.

-

Caption: General workflow for metabolic labeling of cells with Glc-yne.

Part 2: Visualization of Labeled Glycans via Click Chemistry

This protocol outlines the procedure for fluorescently labeling Glc-yne-incorporating glycans in fixed cells using CuAAC.

Materials:

-

Glc-yne labeled and harvested cells

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Click Chemistry Reaction Buffer Components:

-

Tris-buffered saline (TBS), pH 7.4

-

Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Fixation and Permeabilization:

-

Resuspend the Glc-yne labeled cell pellet in PBS and seed onto coverslips. Allow cells to adhere.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

-

85 µL TBS

-

2 µL of 10 mM Azide-fluorophore (final concentration 20 µM)

-

10 µL of 50 mM CuSO₄ (final concentration 5 mM)

-

3 µL of 1 M TCEP or Sodium Ascorbate (final concentration 30 mM)

-

-

Note: Add the components in the order listed. The reducing agent (TCEP or Sodium Ascorbate) should be added last to reduce Cu(II) to the catalytic Cu(I) species.

-

Aspirate the PBS from the coverslips and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Caption: Workflow for the visualization of Glc-yne labeled glycans.

Part 3: Enrichment of Labeled Glycoproteins for Proteomic Analysis

This protocol describes the enrichment of Glc-yne labeled glycoproteins for subsequent identification by mass spectrometry.

Materials:

-

Glc-yne labeled and harvested cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)

-

Click chemistry reaction components (as in Part 2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, urea)

-

Elution buffer or on-bead digestion reagents (e.g., trypsin)

Protocol:

-

Cell Lysis and Protein Quantification:

-

Lyse the cell pellet in an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Reaction with Azide-Biotin:

-

To 1 mg of protein lysate, add the click reaction components as described in Part 2, substituting the azide-fluorophore with an azide-biotin conjugate (e.g., final concentration of 50 µM).

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Add pre-washed streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, 8 M urea, and high salt buffer).

-

-

Elution or On-Bead Digestion:

-

Elute the bound glycoproteins using a biotin-containing elution buffer or by boiling in SDS-PAGE sample buffer.

-

Alternatively, for mass spectrometry analysis, perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Collect the supernatant containing the digested peptides.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS.

-

Caption: Workflow for the enrichment of Glc-yne labeled glycoproteins for proteomic analysis.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Glc-yne Concentration | 25 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 24 - 72 hours | Dependent on the rate of glycan biosynthesis and turnover. |

| Azide-Fluorophore Conc. | 10 - 50 µM | For visualization experiments. |

| Azide-Biotin Conc. | 50 - 100 µM | For enrichment experiments. |

| CuSO₄ Concentration | 1 - 5 mM | For CuAAC click chemistry. |

| Reducing Agent Conc. | 5 - 30 mM | TCEP or Sodium Ascorbate for CuAAC. |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

-

Negative Control: Cells not treated with Glc-yne but subjected to the entire click chemistry and detection procedure should exhibit minimal to no signal. This control validates the specificity of the click reaction.

-

Dose-Response: A titration of Glc-yne concentration will establish the optimal labeling concentration and reveal any potential toxicity at higher concentrations.

-

Time-Course: A time-course experiment will determine the optimal labeling duration for the cell type of interest.

-

Competitive Inhibition: Co-incubation with an excess of natural glucose can be used to assess the specificity of Glc-yne uptake and incorporation through glucose metabolic pathways.

References

-

Damerow, S., et al. (2010). The UDP-sugar pyrophosphorylase from Leishmania major. Glycobiology, 20(5), 639-647. [Link]

-

Kleczkowski, L. A., et al. (2011). Substrate specificity and inhibitor sensitivity of plant UDP-sugar producing pyrophosphorylases. Frontiers in Plant Science, 8, 1610. [Link]

-

Dickmanns, A., et al. (2011). The UDP-sugar pyrophosphorylase from Leishmania major is a genuine UDP-sugar pyrophosphorylase. The FEBS journal, 278(10), 1735-1748. [Link]

-

Litterer, B., et al. (2006). UDP-sugar pyrophosphorylase: a new target for drug design against Leishmania. Bioorganic & medicinal chemistry letters, 16(10), 2747-2751. [Link]

-

Jang, J. C., & Sheen, J. (1994). Sugar sensing in higher plants. The Plant Cell, 6(11), 1665-1679. [Link]

-

Danenberg, P. V., & Danenberg, K. D. (1977). Inhibition of hexokinase by multisubstrate analogs. Biochimica et Biophysica Acta (BBA)-Enzymology, 480(2), 351-356. [Link]

-

Zaro, B. W., et al. (2020). Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins. Current protocols in chemical biology, 12(2), e81. [Link]

-

Kleczkowski, L. A., & Decker, E. L. (2015). UDP-sugar producing pyrophosphorylases: distinct and essential enzymes with overlapping substrate specificities, providing de novo precursors for glycosylation reactions. Frontiers in plant science, 6, 392. [Link]

-

Wikipedia. (n.d.). Hexokinase. Retrieved from [Link]

-

Rodríguez, I. R., & Whelan, W. J. (1985). Substrate specificity of the autocatalytic protein that primes glycogen synthesis. Biochemical and biophysical research communications, 132(2), 829-836. [Link]

-

van der Beek, S. L., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. STAR protocols, 3(3), 101594. [Link]

-

Pratt, M. R., & Bertozzi, C. R. (2007). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current protocols in protein science, Chapter 12, Unit 12.9. [Link]

-

Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences, 117(41), 25419-25426. [Link]

-

Zaro, B. W., et al. (2011). Metabolic cross-talk allows labeling of O-linked-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(31), 12652-12657. [Link]

-

Kim, J. Y., et al. (2014). Cell labeling and tracking method without distorted signals by phagocytosis of macrophages. Theranostics, 4(4), 424. [Link]

-

Wikipedia. (n.d.). Glycogen synthase. Retrieved from [Link]

-

Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. bioRxiv. [Link]

-

Ferrer, J. C., et al. (2003). Processivity and subcellular localization of glycogen synthase depend on a non-catalytic high affinity glycogen-binding site. Journal of Biological Chemistry, 278(51), 51261-51266. [Link]

-

Catalyst University. (2021, January 5). Glycogen Synthase Mechanism. YouTube. [Link]

-

Prats, C., et al. (2009). Control of liver glycogen synthase activity and intracellular distribution by phosphorylation. Journal of Biological Chemistry, 284(21), 14345-14353. [Link]

Sources

- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thno.org [thno.org]

- 4. The Bifunctional Role of Hexokinase in Metabolism and Glucose Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexokinase (ADP-Dependent) - Creative Enzymes [creative-enzymes.com]

- 6. Hexokinase - Wikipedia [en.wikipedia.org]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [frontiersin.org]

- 10. Substrate Specificity and Inhibitor Sensitivity of Plant UDP-Sugar Producing Pyrophosphorylases [umu.diva-portal.org]

- 11. Comparing substrate specificity of two UDP-sugar Pyrophosphorylases and Efficient One-pot Enzymatic Synthesis of UDP-GlcA and UDP-GalA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 13. Substrate specificity of the autocatalytic protein that primes glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 15. Processivity and Subcellular Localization of Glycogen Synthase Depend on a Non-catalytic High Affinity Glycogen-binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting guide for Propargyl beta-D-glucopyranoside click chemistry reactions.

This guide is structured as a specialized Technical Support Center for researchers working with Propargyl-β-D-Glucopyranoside . It focuses on the critical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is the primary utility of this reagent in drug development and glycobiology.

Senior Application Scientist: Dr. Alex V. Chen Department: Bioconjugation & Metabolic Engineering Support Last Updated: February 16, 2026

Product & Application Overview

Propargyl-β-D-glucopyranoside is a glucose derivative featuring a terminal alkyne group at the anomeric position. Unlike metabolic labels (e.g., GlcNAz) that are incorporated into cellular glycans, this reagent is primarily used as a "Click-Ready" Scaffold in:

-

Glycoconjugate Synthesis: Creating glyco-clusters, antibody-drug conjugates (ADCs), or multivalent inhibitors.

-

Surface Functionalization: Immobilizing glucose moieties onto azide-functionalized surfaces (biosensors, arrays).

-

Enzyme Probing: Investigating

-glucosidase activity or specificity.

The critical step in all these applications is the CuAAC reaction . Failure here results in low yields, precipitation, or biological toxicity.

Standard Operating Procedure (SOP): High-Efficiency CuAAC

Use this baseline protocol to rule out methodological errors before troubleshooting.

Reagent Preparation

| Component | Stock Conc.[1][2][3][4] | Solvent | Storage | Notes |

| Propargyl-Glc | 10–50 mM | Water/DMSO | -20°C | Stable. Avoid multiple freeze-thaws. |

| Azide Partner | 10–50 mM | DMSO | -20°C | Ensure solubility in aqueous buffers. |

| CuSO₄ | 20 mM | Water | RT | Source of Cu(II). |

| Ligand (THPTA) | 50 mM | Water | 4°C | Crucial: Prevents Cu(I) oxidation & precipitation. |

| Sodium Ascorbate | 100 mM | Water | Fresh | Critical: Must be prepared immediately before use. |

Reaction Workflow (Aqueous/Buffer System)

-

Premix Catalyst: Mix CuSO₄ and THPTA (Ligand) in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL THPTA) in a separate tube. Incubate for 5 mins. This forms the stable catalytic complex.

-

Assemble Reaction: In the reaction vessel, add reagents in this exact order :

-

Initiate: Add Sodium Ascorbate (Final conc: 5.0 mM).

-

Incubate: 30–60 mins at RT, protected from light.

-

Terminate: Add EDTA (10 mM) to chelate copper or proceed to purification (dialysis/HPLC).

Visual Workflows

Figure 1: CuAAC Reaction Pathway & Critical Checkpoints

This diagram outlines the mechanistic flow and where specific failures (oxidation, aggregation) typically occur.

Caption: Figure 1. The CuAAC catalytic cycle requires maintaining Copper in the Cu(I) state. Oxidation by air or ligand dissociation leads to reaction failure.

Troubleshooting Guide (Q&A)

Category 1: Reaction Efficiency (Low Yield / No Product)[7]

Q: I see no product peak on HPLC/LC-MS. Is my Propargyl-Glc degrading? A: Propargyl-β-D-glucopyranoside is chemically stable. The issue is almost certainly the catalyst .

-

Diagnosis: The Cu(I) species is unstable and oxidizes to inactive Cu(II) rapidly in the presence of oxygen.[1]

-

Solution:

-

Fresh Ascorbate: Never use stored ascorbate solutions. The reducing power is lost within hours.

-

Ligand Ratio: Ensure you are using at least a 5:1 ratio of THPTA:Cu .[3] If using TBTA (for organic solvents), use 2:1.

-

Degassing: If the reaction is slow (>1 hour), bubble Nitrogen/Argon through your buffer for 5 minutes before adding the catalyst.

-

Q: My reaction turns brown/black and precipitates. What happened? A: This is the "Glaser Coupling" or Copper Disproportionation effect.

-

Cause:

-

Brown Precipitate: Formation of copper acetylides due to insufficient ligand.

-

Yellow/Orange: Cu(I) oxide formation (oxidation).

-

-

Solution: Increase the ligand concentration. Switch to THPTA or BTTAA if working in water; they prevent copper precipitation better than TBTA. Add EDTA (10 mM) after the reaction is complete to re-dissolve copper salts before analysis.

Category 2: Sample Integrity (Biological Applications)

Q: I am conjugating Propargyl-Glc to a protein, but the protein precipitated. A: Copper can denature proteins, and free Cu(I) generates Reactive Oxygen Species (ROS).

-

Solution:

-

Use BTTAA: This ligand [1] effectively chelates Cu(I) while suppressing ROS generation, protecting the protein scaffold.

-

Lower Copper: Reduce [Cu] to 50–100 µM.

-

Add Aminoguanidine: Add 5 mM Aminoguanidine to the reaction. It scavenges dehydroascorbate (a byproduct) which can crosslink protein side chains (Arginine/Lysine).

-

Category 3: Specificity & Background

Q: I see high background signal in my negative control (No Alkyne). A: This is likely "stickiness" of the hydrophobic Azide dye.

-

Solution:

-

Wash Stringency: If this is a surface/bead assay, wash with 1% BSA or 0.1% Tween-20 after the click reaction.

-

Dye Aggregation: Azide dyes can aggregate in aqueous buffers. Centrifuge your dye stock (10,000 x g, 2 min) before adding to remove aggregates.

-

Decision Matrix: Ligand Selection

Choosing the right ligand is the single most important factor for Propargyl-Glc reactions.

| Feature | TBTA | THPTA | BTTAA |

| Solubility | Insoluble in water (needs DMSO/tBuOH) | Highly Water Soluble | Highly Water Soluble |

| Reaction Speed | Moderate | Fast | Fastest |

| Biocompatibility | Low (Toxic to cells/proteins) | Good | Excellent (Protects biomolecules) |

| Best Use Case | Organic synthesis, small molecules | Protein conjugation, Lysates | Live cells, Sensitive proteins |

| Reference | [2] | [3] | [1] |

Visual Troubleshooting Logic Tree

Figure 2: Step-by-Step Troubleshooting

Use this flowchart to diagnose the root cause of reaction failure.

Caption: Figure 2. Logic tree for diagnosing CuAAC failures. The most common error is using oxidized/old ascorbate or insufficient ligand.

Frequently Asked Questions (FAQs)

Q: Can I use Copper-Free (SPAAC) chemistry with Propargyl-Glc? A: No. Propargyl-Glc contains a terminal alkyne .[4] It is not strained. It requires Copper catalysis to react with an azide.[1][7][8] For copper-free chemistry, you would need a DBCO-functionalized sugar, which is much bulkier and may affect enzyme recognition [4].

Q: Is Propargyl-Glc stable in cell culture media?

A: Yes, the O-glycosidic bond is generally stable in neutral media. However, if your cells secrete high levels of

Q: How do I store the Propargyl-Glc stock? A: Dissolve in dry DMSO or water. Store at -20°C. It is stable for >1 year. Avoid repeated freeze-thaw cycles which can introduce moisture and slowly hydrolyze the glycosidic bond.

References

-

Besanceney-Webler, C., et al. (2011).[8] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

-

BenchChem Technical Support. (2025). Troubleshooting CuAAC Reactions. BenchChem.[4][9][10][11][12][13]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Propargyl beta-D-glucopyranoside | C9H14O6 | CID 21681707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Optimizing reaction conditions for Propargyl beta-D-glucopyranoside conjugation.

Technical Support Center: Propargyl -D-Glucopyranoside Conjugation

Topic: Optimization of CuAAC Reaction Conditions Document ID: TSC-GLYC-0042 Last Updated: October 26, 2025

Executive Summary & Reagent Profile[1][2]

Propargyl

Key Chemical Characteristics:

-

Solubility: Highly water-soluble (hydrophilic).

-

Anomeric Linkage:

-configuration (susceptible to enzymatic hydrolysis by -

Reaction Type: Bioorthogonal 1,3-dipolar cycloaddition.